N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a sec-butylphenyl group, a nitrophenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The sec-butylphenyl and nitrophenyl groups are then introduced through subsequent substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis process is crucial to meet the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N~7~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
N~7~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N7-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N~7~-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
- N~7~-{1-[4-(ISOPROPYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
Uniqueness
N~7~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, such as the sec-butylphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N6O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)ethyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-4-15(2)17-8-10-18(11-9-17)16(3)27-23(31)22-13-21(28-24-25-14-26-29(22)24)19-6-5-7-20(12-19)30(32)33/h5-16H,4H2,1-3H3,(H,27,31) |
InChI Key |
FUFNLYARMARKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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